5-chloro-2-phenoxyphenol

FabI inhibition Enoyl-ACP reductase Binding affinity

5-Chloro-2-phenoxyphenol (5CPP, CAS 3489-83-6) is a chlorinated diphenyl ether compound with molecular formula C12H9ClO2 and molecular weight 220.65 g/mol. It belongs to the phenoxyphenol class of antibacterial agents and functions as a slow, tight-binding inhibitor of the bacterial enoyl-ACP reductase (FabI), a key enzyme in the type II fatty acid biosynthesis pathway.

Molecular Formula C12H9ClO2
Molecular Weight 220.7
CAS No. 3489-83-6
Cat. No. B6262422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-phenoxyphenol
CAS3489-83-6
Molecular FormulaC12H9ClO2
Molecular Weight220.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-phenoxyphenol (CAS 3489-83-6): A Monochloro Diphenyl Ether FabI Inhibitor for Targeted Antibacterial Research Procurement


5-Chloro-2-phenoxyphenol (5CPP, CAS 3489-83-6) is a chlorinated diphenyl ether compound with molecular formula C12H9ClO2 and molecular weight 220.65 g/mol [1]. It belongs to the phenoxyphenol class of antibacterial agents and functions as a slow, tight-binding inhibitor of the bacterial enoyl-ACP reductase (FabI), a key enzyme in the type II fatty acid biosynthesis pathway [2]. Unlike its widely known structural analog triclosan, 5CPP carries only a single chlorine substituent on the A-ring, a discrete structural feature that yields quantitatively distinct binding properties and cofactor selectivity compared to other diphenyl ether FabI inhibitors [2].

Why 5-Chloro-2-phenoxyphenol Cannot Be Substituted by Triclosan or Other Diphenyl Ether Analogs in FabI-Targeted Research


Structure-activity relationship (SAR) studies demonstrate that minor structural modifications among diphenyl ether FabI inhibitors generate orders-of-magnitude differences in binding affinity and cofactor selectivity [1]. The replacement of a single chlorine atom on the A-ring can alter binding affinity by up to 450,000-fold, while removal of B-ring chlorines paradoxically increases binding 7-fold above triclosan [1]. Furthermore, compounds with virtually identical MIC values against S. aureus (0.03–0.06 µg/mL) display divergent enzyme-level kinetics and cofactor preferences [2]. These sharply non-linear SAR relationships mean that 5-chloro-2-phenoxyphenol, triclosan, 5-ethyl-2-phenoxyphenol, and other close analogs are not interchangeable in research settings; each occupies a distinct position in the pharmacological landscape, and generic substitution would invalidate quantitative comparisons across studies [1][2].

Quantitative Differentiation Evidence: 5-Chloro-2-phenoxyphenol Versus Closest Diphenyl Ether Analogs


5-Chloro-2-phenoxyphenol Binds to E. coli FabI 7‑Fold More Tightly Than Triclosan (K1 = 1.1 pM vs. 7 pM)

Direct head-to-head kinetic analysis using E. coli FabI established that 5-chloro-2-phenoxyphenol (compound 3) has a K1 of 1.1 pM for the E·NAD+ enzyme complex, making it the most potent inhibitor in the triclosan analog series [1]. This represents a 7‑fold tighter binding compared to triclosan (compound 1, K1 = 7 pM) [1]. The unsubstituted parent 2-phenoxyphenol (compound 2) bound with a K1 of 0.5 µM, approximately 450,000‑fold weaker than 5-chloro-2-phenoxyphenol [1]. Other 5‑substituted analogs showed markedly lower affinities: 5‑fluoro-2-phenoxyphenol (compound 4) K1 = 3.2 nM for E·NAD+ and 5‑methyl-2-phenoxyphenol (compound 5) bound exclusively to E·NADH with K2 = 7.2 nM [1]. The 5-chloro substituent thus uniquely delivers picomolar affinity while retaining the same E·NAD+ selectivity as triclosan [1].

FabI inhibition Enoyl-ACP reductase Binding affinity

5-Chloro-2-phenoxyphenol Matches Triclosan's Whole-Cell Antibacterial Activity Against S. aureus (MIC 0.03–0.06 µg/mL) Despite Superior Enzyme Affinity

In a comparative study of diphenyl ether inhibitors, 5-chloro-2-phenoxyphenol (CPP), triclosan, and 5-ethyl-2-phenoxyphenol (EPP) were all found to inhibit S. aureus growth with indistinguishable MIC values of 0.03–0.06 µg/mL [1]. Despite the 7‑fold difference in target binding affinity between CPP and triclosan measured at the enzyme level, their whole‑cell antibacterial potency was equivalent under the conditions tested [1]. This dissociation between enzyme‑level and whole‑cell activity indicates that factors beyond target binding—such as cell envelope permeability, efflux, or intracellular accumulation—significantly modulate the antibacterial effect of this compound class [1].

Antibacterial activity Minimum inhibitory concentration Staphylococcus aureus

Crystal Structure of 5-Chloro-2-phenoxyphenol Bound to S. aureus FabI Determined at 2.20 Å Resolution (PDB 4ALJ) Alongside Analog Structures

The co‑crystal structure of 5‑chloro‑2‑phenoxyphenol in complex with S. aureus FabI and NADP has been determined by X‑ray diffraction at 2.20 Å resolution and deposited as PDB 4ALJ [1]. For direct structural comparison, the triclosan‑bound structure (PDB 4ALI) was resolved at 2.10 Å, and the 5‑ethyl‑2‑phenoxyphenol‑bound structure (PDB 4ALK) at 1.90 Å [1]. All three structures originate from the same crystallographic series (Schiebel et al., 2012), enabling rigorous comparison of inhibitor binding modes, protein conformational changes, and cofactor interactions without inter‑laboratory variability [1].

X-ray crystallography FabI structure Structure-based drug design

Resistance Mutations in saFabI (A95V, I193S, F204S) Increase MIC ~100‑Fold for 5‑Chloro‑2‑phenoxyphenol and Its Diphenyl Ether Analogs

Selection for resistance against 5‑chloro‑2‑phenoxyphenol, triclosan, and 5‑ethyl‑2‑phenoxyphenol in S. aureus yielded three novel saFabI mutations: A95V, I193S, and F204S [1]. Strains harboring these mutations exhibited MIC values approximately 100‑fold higher than the wild‑type strain for all three inhibitors, while the purified mutant enzymes displayed Ki values increased by 5‑ to 3,000‑fold relative to wild‑type saFabI [1]. The cross‑resistance pattern was consistent across all three diphenyl ether inhibitors, providing genetic confirmation that saFabI is the shared intracellular target [1].

Antibacterial resistance FabI mutations Resistance mechanism

5-Chloro-2-phenoxyphenol Retains Strict E·NAD+ Cofactor Selectivity at Picomolar Affinity, a Property Lost by 5‑Fluoro and 5‑Methyl Analogs

5‑Chloro‑2‑phenoxyphenol binds exclusively to the E·NAD+ form of E. coli FabI with K1 = 1.1 pM and displays slow‑binding kinetics, exhibiting the same cofactor selectivity as triclosan but with 7‑fold higher affinity [1]. In contrast, the 5‑fluoro analog (compound 4) loses this selectivity, binding to both E·NAD+ (K1 = 3.2 nM) and E·NADH (K2 = 240 nM), while the 5‑methyl analog (compound 5) displays reversed selectivity, binding exclusively to E·NADH (K2 = 7.2 nM) [1]. The unsubstituted parent 2‑phenoxyphenol binds non‑selectively to both cofactor forms and lacks slow‑binding kinetics entirely [1]. Thus, only 5‑chloro‑2‑phenoxyphenol simultaneously achieves both picomolar affinity and strict E·NAD+ selectivity among the 5‑substituted series [1].

Cofactor selectivity Enzyme kinetics Slow-binding inhibition

MM‑PBSA Calculations Confirm 5‑Chloro‑2‑phenoxyphenol Has the Most Favorable Computed Binding Free Energy Among Triclosan Analogs for E. coli FabI

Molecular mechanics Poisson‑Boltzmann surface area (MM‑PBSA) calculations spanning a 450,000‑fold range of experimental binding affinities for E. coli FabI revealed a high correlation (r² = 0.74 for van der Waals energy component) between computed and experimentally determined binding free energies [1]. 5‑Chloro‑2‑phenoxyphenol demonstrated the most favorable computed binding free energy among the triclosan analogs studied, consistent with its experimentally measured K1 of 1.1 pM [1]. The study further established that van der Waals interactions dominate the binding energetics, indicating that shape complementarity is the primary driver of inhibitor recognition for this enzyme system [1].

Computational chemistry MM-PBSA Binding free energy

High-Impact Application Scenarios for 5-Chloro-2-phenoxyphenol in Antibacterial Research and Drug Discovery


Enzymology and Mechanism‑of‑Action Studies Using 5‑Chloro‑2‑phenoxyphenol as the Highest‑Affinity Monochloro FabI Probe

With a K1 of 1.1 pM for the E. coli FabI E·NAD+ complex—7‑fold tighter than triclosan—5‑chloro‑2‑phenoxyphenol is the optimal chemical probe for enzymology studies requiring maximal target engagement at minimal compound concentrations [1]. Its strict E·NAD+ cofactor selectivity enables dissection of the role of cofactor redox state in FabI inhibition kinetics, a property lost by the 5‑fluoro and 5‑methyl analogs [1]. Researchers investigating the kinetic mechanism of slow‑binding inhibition or the structural basis of cofactor‑dependent inhibitor binding should select 5CPP over other diphenyl ether analogs.

Structure‑Based Drug Design Leveraging the 2.20 Å Co‑Crystal Structure of 5‑Chloro‑2‑phenoxyphenol (PDB 4ALJ)

The co‑crystal structure of 5‑chloro‑2‑phenoxyphenol bound to S. aureus FabI at 2.20 Å resolution (PDB 4ALJ), solved alongside directly comparable structures of triclosan (PDB 4ALI) and 5‑ethyl‑2‑phenoxyphenol (PDB 4ALK), provides a structurally validated template for structure‑based drug design [2]. The monochloro substitution pattern of 5CPP eliminates B‑ring chlorine atoms while retaining picomolar affinity, offering medicinal chemists a simplified scaffold for fragment‑based design and analogue synthesis that avoids the synthetic complexity and potential toxicity liabilities associated with polychlorinated diphenyl ethers [1][2].

Resistance Mechanism Studies Using 5‑Chloro‑2‑phenoxyphenol in S. aureus FabI Mutant Characterization

5‑Chloro‑2‑phenoxyphenol selects for the same saFabI resistance mutations (A95V, I193S, F204S) as triclosan and EPP, with mutant strains showing approximately 100‑fold increased MIC and up to 3,000‑fold increased Ki for the purified enzyme [3]. This genetically validated target engagement makes 5CPP a reliable tool for studying FabI‑mediated resistance mechanisms, while its distinct monochloro A‑ring substitution provides a unique chemical handle for SAR studies aimed at overcoming resistance through analogue design [3].

Computational Chemistry Benchmarking Using 5‑Chloro‑2‑phenoxyphenol as a Reference Compound for MM‑PBSA and Docking Validation

MM‑PBSA calculations spanning a 450,000‑fold affinity range validated 5‑chloro‑2‑phenoxyphenol as the highest‑affinity inhibitor in the triclosan analog series, with computed binding energies that rank‑order correctly against experimental K1 values [4]. The demonstrated correlation (r² = 0.74 for van der Waals component) between computation and experiment establishes 5CPP as a benchmark reference compound for validating molecular docking protocols, free‑energy perturbation methods, and virtual screening workflows targeting the enoyl‑ACP reductase enzyme family [4].

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